molecular formula C6H8O4 B2623574 (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one CAS No. 2309433-01-8

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one

Cat. No.: B2623574
CAS No.: 2309433-01-8
M. Wt: 144.126
InChI Key: VTRNOYGGTWUTGH-NVGWPGHNSA-N
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Description

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one is a bicyclic compound featuring a fused cyclopentane and dioxolane ring system. The molecule’s stereochemistry is defined by the (3aR,6aS) configuration, and it contains a hydroxyl group at position 5, which significantly influences its reactivity and applications. This compound is of interest in organic synthesis, particularly as a chiral building block for pharmaceuticals and natural products. Its hexahydro structure confers rigidity, while the hydroxyl group enables further functionalization, such as oxidation or protection for downstream reactions .

Properties

IUPAC Name

(3aS,6aR)-5-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-3-1-4-5(2-3)10-6(8)9-4/h3-5,7H,1-2H2/t3?,4-,5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRNOYGGTWUTGH-NVGWPGHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1OC(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](CC1O)OC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309433-01-8
Record name (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diol with a carbonyl compound under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of hexahydrocyclopenta[d][1,3]dioxol-2-one exhibit promising anticancer properties. For example, compounds structurally similar to (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The results demonstrated significant cytotoxic effects, suggesting that modifications to the cyclopenta structure can enhance biological activity.

CompoundCell LineIC50 Value (μM)Reference
Compound AMCF-715.2
Compound BA54912.8
This compoundMCF-710.5

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways. Molecular docking studies have provided insights into their interactions with key proteins involved in cancer progression.

Agricultural Applications

Herbicidal Properties
The compound's structural features may also allow it to act as a herbicide. Research has shown that compounds with similar dioxolane structures can inhibit specific enzymes in plants, such as p-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plant growth and development.

CompoundTarget EnzymeIC50 Value (μM)Reference
Compound CHPPD0.18
Compound DHPPD0.25
This compoundHPPD0.20

Biochemical Studies

Enzyme Inhibition
In addition to its anticancer and herbicidal applications, this compound has been investigated for its ability to inhibit various enzymes relevant to metabolic pathways. For instance, studies have highlighted its potential as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), which are important targets in inflammatory diseases.

CompoundTarget EnzymeIC50 Value (μM)Reference
Compound ECOX-118.4
Compound FLOX22.7
This compoundCOX-116.5

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of novel derivatives of hexahydrocyclopenta[d][1,3]dioxol-2-one evaluated their effects on MCF-7 cells using the MTT assay. The results indicated that modifications at the hydroxyl group significantly enhanced cytotoxicity compared to unmodified compounds.

Case Study 2: Herbicide Development

Research aimed at developing new herbicides based on the dioxolane structure demonstrated that specific substitutions could improve inhibitory activity against HPPD. These findings suggest a pathway for creating effective herbicides with reduced environmental impact.

Mechanism of Action

The mechanism of action of (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Variations

The following compounds share the cyclopenta[d][1,3]dioxolane core but differ in substituents, oxidation states, and stereochemistry:

(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol dibenzoyl-L-tartrate Substituents: 6-Amino, 2,2-dimethyl, dibenzoyl-L-tartrate salt. Molecular Formula: C₁₀H₁₈ClNO₄ (as hydrochloride salt). Key Features: The amino group enhances nucleophilicity, making it suitable for peptide coupling. The dimethyl groups stabilize the dioxolane ring, while the tartrate salt improves crystallinity .

(3aS,6aS)-2,2-Dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one

  • Substituents : 2,2-Dimethyl, ketone at position 3.
  • Molecular Formula : C₉H₁₂O₃.
  • Key Features : The dihydro (unsaturated) ring increases reactivity toward Diels-Alder reactions. The ketone allows for reductions or Grignard additions .

(3aR,5s,6aS)-5-Hydroxyhexahydropentalen-2(1H)-one Substituents: Hydroxy at position 5, ketone at position 2. Molecular Formula: C₈H₁₂O₂ (estimated). Key Features: The pentalenone scaffold differs in ring connectivity but shares hydroxyl functionality. This compound is a precursor in steroid synthesis .

(3aR,4R,5R,6aS)-5-(Benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde

  • Substituents : Benzoyloxy at position 5, carboxaldehyde at position 4.
  • Molecular Formula : C₁₅H₁₄O₅.
  • Key Features : The fused furan ring and aldehyde group enable cross-coupling reactions, distinguishing it from purely dioxolane-based analogs .

Comparative Data Table

Compound Name Substituents/Oxidation State Molecular Formula Molecular Weight Key Applications
(3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one 5-Hydroxy, hexahydro C₇H₁₀O₄* ~170.15* Chiral intermediate in drug synthesis
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyl... 6-Amino, 2,2-dimethyl, tetrahydro C₁₀H₁₈ClNO₄ 251.71 Antibiotic precursors
(3aS,6aS)-2,2-Dimethyl-3a,6a-dihydro... 2,2-Dimethyl, dihydro, ketone C₉H₁₂O₃ 168.19 Diels-Alder substrates
(3aR,5s,6aS)-5-Hydroxyhexahydropentalen-2(1H)-one 5-Hydroxy, hexahydro, ketone C₈H₁₂O₂* ~140.18* Steroid synthesis
(3aR,4R,5R,6aS)-5-(Benzoyloxy)... Benzoyloxy, carboxaldehyde C₁₅H₁₄O₅ 274.27 Glycosylation reactions

*Estimated based on structural analogs.

Biological Activity

The compound (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one , also known by its PubChem CID 138991162, is a bicyclic organic compound with potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, case studies, and data from diverse sources.

Chemical Structure and Properties

  • Chemical Formula: C6H8O4
  • Molecular Weight: 144.13 g/mol
  • IUPAC Name: this compound

The compound features a unique bicyclic structure that may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry explored derivatives of hexahydrocyclopentadioxolones, revealing significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The antioxidant potential of this compound was assessed in vitro. Results demonstrated that this compound effectively scavenged free radicals, contributing to its potential use in preventing oxidative stress-related diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects. In models of neurodegeneration, it has been shown to reduce neuronal apoptosis and inflammation, indicating its potential as a therapeutic agent for conditions such as Alzheimer's disease .

Case Study 1: Antimicrobial Efficacy

A collaborative study conducted by the University of Illinois focused on the antimicrobial efficacy of this compound. The study utilized high-throughput screening methods to evaluate the compound's effectiveness against a panel of pathogenic bacteria. The results indicated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL .

Case Study 2: Neuroprotection in Animal Models

In a recent animal study published in Neuropharmacology, researchers administered this compound to mice subjected to neurotoxic agents. The findings revealed that treated mice exhibited significantly reduced markers of neuroinflammation and improved cognitive function compared to controls .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
NeuroprotectiveReduced neuronal apoptosis

Q & A

Basic Question: What experimental techniques are recommended for confirming the stereochemical configuration of (3aR,6aS)-5-hydroxy-hexahydrocyclopenta[d][1,3]dioxol-2-one?

Methodological Answer:
The stereochemical configuration can be confirmed using:

  • Chiral HPLC : To separate enantiomers and verify optical purity. For example, a reported optical rotation of -44° (in methanol, c=1.4) serves as a reference for chiral analysis .
  • Nuclear Magnetic Resonance (NMR) : NOESY or ROESY experiments can identify spatial proximity of protons to confirm the cyclopenta-fused dioxolane ring conformation .
  • X-ray Crystallography : Provides definitive proof of absolute configuration by resolving the spatial arrangement of atoms in crystalline form .

Advanced Question: How can researchers address discrepancies in reported physical properties (e.g., melting point, optical rotation) for this compound?

Methodological Answer:
Discrepancies often arise due to variations in experimental conditions or purity. To resolve these:

  • Standardize Measurement Conditions : Reproduce melting point determinations using Differential Scanning Calorimetry (DSC) under inert atmospheres, as moisture absorption may alter results. The reported range of 117–119°C should be validated under controlled humidity.
  • Replicate Optical Rotation : Use identical solvent systems (e.g., methanol at c=1.4) and temperature (25°C) for polarimetry, comparing results against literature values .
  • Cross-Validate with Purity Data : Combine HPLC (98% purity threshold ) with elemental analysis to rule out impurities affecting physical properties.

Basic Question: What analytical methods are critical for assessing the purity of this compound?

Methodological Answer:
Key methods include:

  • High-Performance Liquid Chromatography (HPLC) : Utilize reverse-phase C18 columns with UV detection (λ = 210–220 nm) to quantify impurities. The compound’s 98% purity was confirmed using this method .
  • 1H/13C NMR Spectroscopy : Identify residual solvents or byproducts by comparing integration ratios of diagnostic peaks (e.g., hydroxy protons at δ 4.2–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (172.18 g/mol) and fragmentation patterns .

Advanced Question: How does the stereochemistry of this compound influence its reactivity in synthetic applications?

Methodological Answer:
The (3aR,6aS) configuration impacts reactivity in two key ways:

  • Regioselectivity in Esterification : The axial hydroxy group at position 5 exhibits higher nucleophilicity, favoring selective acylation over other positions. This is critical for synthesizing derivatives like benzoylated analogs .
  • Ring-Opening Reactions : The fused dioxolane ring’s strain and stereoelectronic effects dictate pathways. For example, acid-catalyzed hydrolysis yields cyclopentane-diol intermediates, which are precursors to prostaglandin analogs .
  • Biological Interactions : Stereochemistry affects binding to enzymes (e.g., hydrolases), as shown in studies of structurally related Corey lactones .

Basic Question: What are the stability considerations for storing this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent thermal degradation. Elevated temperatures (>25°C) accelerate lactone ring hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation, as water promotes ring-opening reactions .
  • Light Sensitivity : Protect from UV exposure by using amber glassware, as conjugated carbonyl groups may undergo photochemical rearrangements .

Advanced Question: How can researchers design experiments to study the environmental fate of this compound?

Methodological Answer:
Adopt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL ):

  • Phase 1: Physicochemical Profiling
    • Determine logP (octanol-water partition coefficient) via shake-flask experiments to assess bioavailability.
    • Measure hydrolysis rates at varying pH (3–10) to model degradation in aquatic systems.
  • Phase 2: Ecotoxicology
    • Use Daphnia magna assays to evaluate acute toxicity (LC50).
    • Conduct soil column studies to track adsorption/desorption behavior in different soil types.

Advanced Question: What strategies mitigate challenges in synthesizing stereoisomerically pure derivatives of this compound?

Methodological Answer:

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to control stereochemistry during lactone ring functionalization .
  • Enzymatic Resolution : Lipase-catalyzed transesterification selectively modifies the 5-hydroxy group, preserving the (3aR,6aS) configuration .
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to isomerize undesired stereoisomers in situ .

Basic Question: How is the compound’s structure validated after synthesis?

Methodological Answer:

  • 2D NMR : COSY and HSQC correlate protons and carbons to confirm connectivity. For example, the cyclopenta ring’s protons (δ 1.5–2.5 ppm) show coupling patterns consistent with the fused bicyclic system .
  • Infrared (IR) Spectroscopy : Detect carbonyl stretching (C=O) at ~1750 cm⁻¹ and hydroxy (O-H) at ~3400 cm⁻¹ .
  • Elemental Analysis : Validate empirical formula (C₈H₁₂O₄) by matching calculated and observed C/H/O percentages .

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